(S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS No.:
Cat. No.: VC20541119
Molecular Formula: C20H23ClF3NO2
Molecular Weight: 401.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23ClF3NO2 |
|---|---|
| Molecular Weight | 401.8 g/mol |
| IUPAC Name | 6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
| Standard InChI | InChI=1S/C20H22F3NO2.ClH/c1-25-18-11-14-9-10-24-17(16(14)12-19(18)26-2)8-5-13-3-6-15(7-4-13)20(21,22)23;/h3-4,6-7,11-12,17,24H,5,8-10H2,1-2H3;1H |
| Standard InChI Key | SAZAIOJRWFBZDZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C(NCCC2=C1)CCC3=CC=C(C=C3)C(F)(F)F)OC.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises a tetrahydroisoquinoline core substituted at positions 6 and 7 with methoxy groups and at position 1 with a 4-(trifluoromethyl)phenethyl moiety. The (S)-configuration at the C1 position is critical for enantioselective interactions with biological targets. Key structural features include:
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Bicyclic Framework: The tetrahydroisoquinoline system provides rigidity, facilitating receptor binding.
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Trifluoromethyl Group: Introduces electron-withdrawing effects and metabolic stability .
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Methoxy Substituents: Enhance solubility and modulate electronic interactions.
The molecular formula is C₂₀H₂₃ClF₃NO₂, with a molar mass of 401.8 g/mol.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 6,7-dimethoxy-1-[2-(4-(trifluoromethyl)phenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride |
| Canonical SMILES | COC1=C(C=C2C(NCCC2=C1)CCC3=CC=C(C=C3)C(F)(F)F)OC.Cl |
| InChIKey | SAZAIOJRWFBZDZ-UHFFFAOYSA-N |
Synthesis and Optimization
Chiral Synthesis Strategies
The enantioselective synthesis of this compound employs a hybrid Petasis reaction/Pomeranz-Fritsch-Bobbitt cyclization approach. Key steps include:
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Chiral Intermediate Formation: Reaction of (S)-phenylglycinol with boronic acids to generate enantiomerically pure intermediates.
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Cyclization: Acid-catalyzed ring closure to form the tetrahydroisoquinoline core.
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Functionalization: Introduction of the trifluoromethylphenethyl group via nucleophilic substitution.
This method achieves >98% enantiomeric excess, critical for pharmacological specificity.
One-Pot Methodologies
Alternative routes, such as the one-pot synthesis described in CN110845410A, utilize sequential formylation, chlorination, and cyclization steps . While less enantioselective, this approach reduces purification steps and improves yield (72–85%) for racemic mixtures .
Table 2: Synthesis Comparison
| Method | Yield (%) | Enantiomeric Excess (%) | Key Reagents |
|---|---|---|---|
| Petasis/Pomeranz-Fritsch | 65 | 98 | Phenylglycinol, Boronic Acids |
| One-Pot | 78 | N/A | Oxalyl Chloride, Phosphotungstic Acid |
Pharmacological Profile
Antitumor Activity
The trifluoromethyl group enhances DNA intercalation and topoisomerase inhibition, as demonstrated in vitro against MCF-7 breast cancer cells (IC₅₀ = 1.2 μM). Comparative studies show 3.5-fold greater potency than non-fluorinated analogs .
Neuroprotective Effects
In murine models of Parkinson’s disease, the compound reduced dopaminergic neuron loss by 47% at 5 mg/kg, attributed to NMDA receptor antagonism and oxidative stress mitigation.
Analgesic and Anti-Inflammatory Actions
A structurally related analog, 1-(4’-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, exhibited 147.1% increase in pain threshold (hot plate test) at 0.5 mg/kg, surpassing diclofenac sodium by 3.3-fold .
Table 3: Pharmacodynamic Data
| Model | Dose (mg/kg) | Efficacy (%) | Reference Compound (Efficacy %) |
|---|---|---|---|
| Thermal Hyperalgesia | 0.5 | 147.1 | Diclofenac (44.4) |
| Inflammatory Arthritis | 0.5 | 62.5 | Diclofenac (20.0) |
Structure-Activity Relationships (SAR)
Role of the Trifluoromethyl Group
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Lipophilicity: LogP increases from 2.1 (non-fluorinated) to 3.4, enhancing blood-brain barrier penetration .
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Metabolic Stability: Reduces CYP450-mediated oxidation by 60% .
Stereochemical Influences
The (S)-enantiomer shows 12-fold greater affinity for σ-1 receptors compared to the (R)-form, underscoring the importance of chiral synthesis.
Future Directions
Target Identification
Proteomic studies are needed to elucidate interactions with heat shock proteins and kinase signaling pathways.
Prodrug Development
Esterification of methoxy groups may improve oral bioavailability, currently limited to 22% in rodent models.
Toxicological Profiling
Chronic toxicity studies are absent; preliminary data suggest a 14-day LD₅₀ > 500 mg/kg in rats.
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